2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)16-12-5-1-2-6-13(12)22-14(23-16)7-8-21-15(24)10-11-4-3-9-25-11/h3-4,9H,1-2,5-8,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFMUIDLKUCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized via the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The quinazoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the thiophene and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the quinazoline ring can yield tetrahydroquinazoline derivatives .
Scientific Research Applications
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with electron-rich or electron-deficient sites in biological molecules, while the quinazoline derivative may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Tetrahydroquinazoline Derivatives
- BG15170 (1-(4-methylphenyl)-5-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}pyrrolidine-3-carboxamide): Shares the 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline core but replaces the thiophen-2-yl acetamide with a pyrrolidine carboxamide. Molecular weight: 446.47 g/mol.
2.1.2. Triazinoquinazoline Derivatives
- Compound 4.8 (N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide): Features a triazinoquinazoline core instead of tetrahydroquinazoline. Substituents: Phenyl at position 3 and a butyl-thiadiazole-acetamide side chain. Melting point: 266–270°C, indicating high thermal stability. The triazinoquinazoline core introduces additional hydrogen-bonding sites but reduces conformational flexibility compared to the tetrahydroquinazoline analog .
Acetamide-Linked Heterocyclic Compounds
2.2.1. Quinazolinone Derivatives ()
- Compound 5 (2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide): Substituted with a sulfamoylphenyl group on the quinazolinone core. Melting point: 269.0°C.
Thiazole-Linked Acetamides ()
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Replaces the tetrahydroquinazoline core with a dichlorophenyl-thiazole system. Crystal structure analysis reveals a twisted conformation (61.8° between dichlorophenyl and thiazole planes), which may influence binding geometry.
Substituent Effects
Research Implications
- Trifluoromethyl vs. Sulfamoyl : The choice between these groups depends on desired pharmacokinetics—trifluoromethyl for blood-brain barrier penetration vs. sulfamoyl for aqueous solubility .
- Thiophene vs. Thiazole : Thiophene’s lower basicity may reduce off-target interactions compared to thiazole-containing analogs .
Biological Activity
The compound 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 351.36 g/mol
- Structural Features :
- Contains a thiophene ring, which is known for its electron-rich properties.
- The trifluoromethyl group contributes to lipophilicity and enhances biological activity.
- The tetrahydroquinazoline moiety is associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinazoline derivatives. For instance, quinazoline derivatives have demonstrated significant inhibition of cancer cell proliferation through various mechanisms including the modulation of signaling pathways such as NF-kB and COX-2 inhibition .
Table 1: Summary of Anticancer Studies
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Quinazoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Study:
A study evaluating a related quinazoline derivative reported a reduction in LPS-induced NO production in RAW 264.7 macrophages, indicating anti-inflammatory properties. The compound exhibited a potency comparable to established anti-inflammatory drugs .
The biological activity of This compound can be attributed to several mechanisms:
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Inhibition of Key Enzymes :
- The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Targeting COX-2 and iNOS pathways can lead to decreased inflammatory responses.
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Modulation of Signaling Pathways :
- The trifluoromethyl group enhances interaction with cellular targets, potentially modulating signaling pathways related to cell survival and apoptosis.
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Interaction with Receptors :
- Potential interactions with specific receptors involved in cancer signaling could enhance therapeutic efficacy.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Suggested areas for future study include:
- In vivo studies to assess therapeutic efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.
- Exploration of combination therapies with existing anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
